molecular formula C8H9BClFO3 B6304601 5-Chloro-4-ethoxy-2-fluorophenylboronic acid CAS No. 2121511-65-5

5-Chloro-4-ethoxy-2-fluorophenylboronic acid

Cat. No.: B6304601
CAS No.: 2121511-65-5
M. Wt: 218.42 g/mol
InChI Key: NYWZHXXGUJPFIR-UHFFFAOYSA-N
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Description

5-Chloro-4-ethoxy-2-fluorophenylboronic acid (CAS: Not explicitly provided; molecular formula: C₈H₈BClFO₂) is a halogenated arylboronic acid characterized by chloro (Cl), fluoro (F), and ethoxy (OCH₂CH₃) substituents at the 5-, 2-, and 4-positions of the phenyl ring, respectively. This compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name

(5-chloro-4-ethoxy-2-fluorophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BClFO3/c1-2-14-8-4-7(11)5(9(12)13)3-6(8)10/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWZHXXGUJPFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1F)OCC)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223947
Record name Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)-
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URL https://comptox.epa.gov/dashboard/DTXSID101223947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121511-65-5
Record name Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121511-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(5-chloro-4-ethoxy-2-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 5-chloro-4-ethoxy-2-fluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-4-ethoxy-2-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products:

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling:
One of the primary applications of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid is in the Suzuki-Miyaura coupling reaction, which is crucial for forming carbon-carbon bonds in organic compounds. This reaction allows for the synthesis of biaryl compounds and substituted alkenes, making it essential for pharmaceutical and agrochemical industries.

Catalysis:
This compound serves as a building block in various catalytic processes. Its ability to form stable carbon-carbon bonds enhances its utility in synthesizing complex organic molecules.

Biological and Medicinal Applications

Drug Development:
The compound is explored for its potential in drug synthesis due to its ability to facilitate the formation of stable linkages between molecular fragments. This property is particularly valuable in developing new pharmaceuticals that require precise molecular configurations.

Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various microorganisms, including Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicated that it may be more effective than some existing antifungal agents, suggesting its potential as an antibacterial agent .

Material Science

Advanced Materials Development:
In material science, this compound is utilized in creating advanced materials with specific properties. Its unique chemical structure allows for modifications that can lead to materials with desirable mechanical or thermal characteristics.

Agricultural Applications

Agrochemicals:
The synthesis of agrochemicals is another area where this compound shows promise. Its reactivity and ability to form stable compounds can be harnessed to develop effective pesticides or herbicides.

Case Studies and Research Findings

Antimicrobial Study:
A comprehensive study demonstrated that this compound exhibited significant antimicrobial activity against both fungal and bacterial strains. The study utilized a range of concentrations to determine MIC values and establish a dose-response relationship.

Molecular Docking Studies:
In silico docking studies suggested that the compound could effectively bind to leucyl-tRNA synthetase (LeuRS) in Candida albicans, indicating a potential mechanism for its observed antimicrobial effects. This aligns with findings from similar compounds that target bacterial protein synthesis pathways .

Mechanism of Action

The mechanism of action of 5-Chloro-4-ethoxy-2-fluorophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron group to the target molecule. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in drug design and molecular recognition .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and stability are influenced by the electronic and steric effects of its substituents. Below is a comparative analysis with key analogs:

4-Chloro-2-fluorophenylboronic Acid (CAS: 313545-72-1)
  • Substituents : Cl (4-position), F (2-position).
  • Key Differences : Lacks the ethoxy group at the 4-position.
  • This analog is more widely available and stable .
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic Acid
  • Substituents : Cl (5-position), F (2-position), CF₃ (4-position).
  • Key Differences : Replaces ethoxy with a strongly electron-withdrawing trifluoromethyl group.
  • Impact : The CF₃ group significantly lowers the pKa of the boronic acid, improving stability and Suzuki reaction efficiency under mild conditions .
5-Chloro-2-ethoxyphenylboronic Acid
  • Substituents : Cl (5-position), ethoxy (2-position).
  • Key Differences : Fluoro substituent is absent.

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Positions (Cl, F, OCH₂CH₃) Solubility (Predicted) Stability Notes
5-Chloro-4-ethoxy-2-fluorophenylboronic acid ~216.42 5-Cl, 2-F, 4-OCH₂CH₃ Low in water Discontinued; may require pinacol ester stabilization
4-Chloro-2-fluorophenylboronic acid ~174.38 4-Cl, 2-F Moderate in polar solvents Commercially available; high stability
5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid ~254.37 5-Cl, 2-F, 4-CF₃ Low in water High purity; used in high-throughput applications

Reactivity in Cross-Coupling Reactions

  • Target Compound : The ethoxy group at the 4-position provides moderate electron-donating effects, balancing reactivity and steric bulk. However, its discontinued status suggests challenges in handling or synthesis .
  • Trifluoromethyl Analog : The electron-withdrawing CF₃ group accelerates transmetallation in Suzuki reactions, making it preferable for coupling with electron-rich aryl halides .
  • Non-Ethoxy Analogs: Compounds like 4-Chloro-2-fluorophenylboronic acid exhibit faster reaction kinetics due to reduced steric hindrance .

Biological Activity

5-Chloro-4-ethoxy-2-fluorophenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenyl ring substituted with chlorine, fluorine, and an ethoxy group, which contributes to its unique chemical reactivity and biological properties. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable scaffold in drug design.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids often act as enzyme inhibitors by binding to the active sites of serine proteases and other enzymes, thereby disrupting their function.
  • Cell Signaling Modulation : This compound may also interfere with cell signaling pathways by modulating protein interactions that are crucial for cellular processes.

Antimicrobial Activity

Research indicates that related compounds exhibit significant antimicrobial activity. For instance, studies on chlorinated phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . While specific data on this compound is limited, its structural analogs suggest potential antibacterial properties.

Anticancer Activity

Boronic acids have been explored for their anticancer effects due to their ability to inhibit proteasomes. The compound's ability to modulate protein degradation pathways may contribute to its anticancer potential. For example, studies on similar boronic acid derivatives have demonstrated inhibition of cancer cell proliferation through apoptosis induction .

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays using cell lines have shown that boronic acids can induce cytotoxicity in cancer cells by disrupting proteasome activity. For example, one study reported that a related compound exhibited an IC50 value in the low micromolar range against various cancer cell lines .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of boronic acids in tumor reduction. Compounds similar to this compound have demonstrated significant tumor growth inhibition in xenograft models .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionInhibition of proteasome activity

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